Cas no 884-33-3 (2-Benzylsuccinic acid)

2-Benzylsuccinic acid is a dicarboxylic acid derivative characterized by the presence of a benzyl group attached to the succinic acid backbone. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Its bifunctional structure, featuring both carboxylic acid groups, allows for versatile reactivity, enabling applications in peptide coupling, esterification, and amidation reactions. The benzyl moiety enhances solubility in organic solvents, facilitating its use in homogeneous reaction conditions. Additionally, its chiral center makes it valuable for stereoselective synthesis. The compound is typically supplied in high purity, ensuring consistent performance in synthetic applications.
2-Benzylsuccinic acid structure
2-Benzylsuccinic acid structure
商品名:2-Benzylsuccinic acid
CAS番号:884-33-3
MF:C11H12O4
メガワット:208.210583686829
MDL:MFCD00055798
CID:40193
PubChem ID:3858

2-Benzylsuccinic acid 化学的及び物理的性質

名前と識別子

    • ^a-Benzylsuccinic acid
    • 2-Benzylsuccinic acid
    • DL-BENZYLSUCCINIC ACID
    • alpha-Benzylsuccinic acid
    • Benzylsuccinic acid
    • 2-benzylbutanedioic acid
    • NSC20708
    • Butanedioic acid,2-(phenylmethyl)-
    • .alpha.-Benzylsuccinic acid
    • (phenylmethyl)butanedioic acid
    • D,L-Benzylsuccinic Acid
    • beta-carboxybenzenebutanoic acid
    • GTOFKXZQQDSVFH-UHFFFAOYSA-N
    • Benzenebutanoic acid, .beta.-carboxy-
    • 2-Benzyl-succinic acid
    • mono benzyl succinic acid
    • 2-(Phenylmethyl)butanedioic acid (ACI)
    • Butanedioic acid, (phenylmethyl)- (9CI)
    • Succinic acid, benzyl- (6CI, 7CI, 8CI)
    • NSC 20708
    • α-Benzylsuccinic acid
    • MFCD00055798
    • AB01317455-02
    • Butanedioic acid, (phenylmethyl)-, (+/-)-
    • HY-W044764
    • Z1418939706
    • Butanedioic acid, (phenylmethyl)-
    • SCHEMBL393002
    • NCGC00322037-01
    • CS-0037767
    • BCP12215
    • SY003042
    • (2R)-2-(Phenylmethyl)butanedioic acid
    • CHEMBL151284
    • CHEBI:16054
    • alpha -Benzylsuccinic acid
    • AKOS001600536
    • BIM-0015709.P001
    • DTXSID90859847
    • EN300-109182
    • STK524740
    • AKOS016038118
    • Mitiglinide intermediate 2
    • SB46650
    • 36092-42-9
    • DB-020567
    • Butanedioic acid, (phenylmethyl)-, (A+/-)-
    • BDBM50121929
    • Q27098354
    • CBMicro_015697
    • s6123
    • 2-Benzylsuccinic acid #
    • Oprea1_299272
    • SY040253
    • HMS1608A16
    • AS-10262
    • CCG-103996
    • 884-33-3
    • NCI60_001739
    • NSC-20708
    • BBL028067
    • DL-Benzylsuccinic acid, >=99%
    • MDL: MFCD00055798
    • インチ: 1S/C11H12O4/c12-10(13)7-9(11(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15)
    • InChIKey: GTOFKXZQQDSVFH-UHFFFAOYSA-N
    • ほほえんだ: O=C(CC(CC1C=CC=CC=1)C(O)=O)O
    • BRN: 1966188

計算された属性

  • せいみつぶんしりょう: 208.07400
  • どういたいしつりょう: 208.074
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 231
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 74.6

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.3±0.1 g/cm3
  • ゆうかいてん: 161-163 °C
  • ふってん: 331.4°C at 760 mmHg
  • フラッシュポイント: 168.4±18.8 °C
  • 屈折率: 1.567
  • PSA: 74.60000
  • LogP: 1.40460
  • じょうきあつ: 0.0±0.8 mmHg at 25°C
  • ようかいせい: 未確定

2-Benzylsuccinic acid セキュリティ情報

2-Benzylsuccinic acid 税関データ

  • 税関コード:2917399090
  • 税関データ:

    中国税関コード:

    2917399090

    概要:

    2917399090他の芳香族ポリカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、テレフタル酸は4 CBAvalue、テレフタル酸はP TL酸値を指定してください、テレフタル酸は色を、テレフタル酸は水分を明記してください

    要約:

    2917399090芳香族ポリカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

2-Benzylsuccinic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L12846-250mg
alpha-Benzylsuccinic acid, 98+%
884-33-3 98+%
250mg
¥920.00 2023-03-01
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L12846-1g
alpha-Benzylsuccinic acid, 98+%
884-33-3 98+%
1g
¥2578.00 2023-03-01
Enamine
EN300-109182-25.0g
2-benzylbutanedioic acid
884-33-3 95.0%
25.0g
$780.0 2025-03-21
Key Organics Ltd
AS-10262-1MG
DL-Benzylsuccinic acid
884-33-3 >98%
1mg
£36.00 2025-02-09
SHENG KE LU SI SHENG WU JI SHU
sc-268479-250mg
α-Benzylsuccinic acid,
884-33-3
250mg
¥526.00 2023-09-05
Enamine
EN300-109182-0.05g
2-benzylbutanedioic acid
884-33-3 95.0%
0.05g
$19.0 2025-03-21
TRC
B292000-5g
D,L-Benzylsuccinic Acid
884-33-3
5g
$ 227.00 2023-04-18
TRC
B292000-50g
D,L-Benzylsuccinic Acid
884-33-3
50g
$ 1748.00 2023-04-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B304831-5g
2-Benzylsuccinic acid
884-33-3 98%
5g
¥906.90 2023-09-04
S e l l e c k ZHONG GUO
S6123-25mg
DL-Benzylsuccinic acid
884-33-3
25mg
¥2375.76 2022-04-26

2-Benzylsuccinic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ;  3 h, 75 °C
リファレンス
Preparation of (R)-(-)- and (S)-(+)-3-hydroxymethyl-1-tetralone tosylates, key intermediates in the synthesis of new CNS drugs, via resolution of precursors
Caro, Yolanda; et al, Tetrahedron: Asymmetry, 2003, 14(3), 381-387

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: 1-Butanaminium, N,N,N-tributyl-, eicosa-μ-oxodi-μ5-oxodecaoxodecatungstate(4-) (… Solvents: Acetonitrile ,  Water ;  5 min, rt; 24 h, rt
リファレンス
Decatungstate As Photoredox Catalyst: Benzylation of Electron-Poor Olefins
Montanaro, Sara; et al, Organic Letters, 2012, 14(16), 4218-4221

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Experiments in the aryl naphthacene series. III
Weizmann, A., Journal of Organic Chemistry, 1943, 8, 285-9

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  rt → reflux; 2 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt; 0.5 h, cooled; heated; 2 h, 165 - 170 °C; 170 °C → 100 °C
1.3 Reagents: Water ;  < 100 °C; reflux; 0.5 h, cooled
リファレンス
Synthesis of mitiglinide
Huang, Wei; et al, Zhongguo Yiyao Gongye Zazhi, 2005, 36(5), 257-259

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid
リファレンス
Cyclizations of benzylsuccinic acids
Horning, E. C.; et al, Journal of the American Chemical Society, 1952, 74, 5147-51

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  reflux → rt; 4 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
リファレンス
Synthesis of anaerobic degradation biomarkers alkyl-, aryl- and cycloalkylsuccinic acids and their mass spectral characteristics
Bian, Xin-Yu; et al, European Journal of Mass Spectrometry, 2014, 20(4), 287-297

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  48 h, 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
リファレンス
Nickel-Catalyzed Chemo- and Regioselective Arylcyanation of β,γ-Unsaturated Amides
Hu, Jinghui; et al, Organic Letters, 2022, 24(24), 4328-4332

ごうせいかいろ 8

はんのうじょうけん
1.1 Catalysts: Methyl thiosalicylate ,  2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile Solvents: Dimethyl sulfoxide ;  2 h
リファレンス
Photoinduced Hydrocarboxylation via Thiol-Catalyzed Delivery of Formate Across Activated Alkenes
Alektiar, Sara N. ; et al, Journal of the American Chemical Society, 2021, 143(33), 13022-13028

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
リファレンス
Nitroalkanes and dimethyl maleate as source of 3-alkyl succinic anhydrides and (E)-3-alkylidene succinic anhydrides
Ballini, Roberto; et al, Synthesis, 2002, (5), 681-685

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  12 h, rt
リファレンス
Amino acid-based compound activates atypical PKC and leptin receptor pathways to improve glycemia and anxiety like behavior in diabetic mice
Lee, Aejin; et al, Biomaterials, 2020, 239,

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
1.2 Reagents: Sodium hydroxide Solvents: Water
リファレンス
Chiral Cyclic Derivatives of C2-Symmetrical Butanedioic Acids
Vries, Ron Rene, 1996, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  12 h, rt
リファレンス
Synthesis of mitiglinide calcium
Lin, Wei; et al, Huagong Shikan, 2007, 21(6), 25-26

ごうせいかいろ 13

はんのうじょうけん
1.1 Solvents: Dichloromethane
リファレンス
Stereochemical synthesis of ring E analogs of methyllycaconitine and 4,5-disubstituted oxazolidinones
Orac, Crina M., 2009, , 71(2),

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
リファレンス
Synthesis of monosubstituted succinic acids from tert-butyl succinate
Bergmeier, Stephen C.; et al, Synthesis, 2000, (10), 1369-1371

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 - 12 h, 30 psi, rt
リファレンス
Modular 1,1'-Ferrocenediyl-cored P-Stereogenic Diphosphines: ''JDayPhos'' Series and its Use in Rhodium(I)-Catalyzed Hydrogenation
Poklukar, Gasper; et al, Advanced Synthesis & Catalysis, 2018, 360(13), 2566-2570

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Lithium perchlorate Catalysts: 1-Butanaminium, N,N,N-tributyl-, eicosa-μ-oxodi-μ5-oxodecaoxodecatungstate(4-) (… Solvents: Acetonitrile ,  Water ;  24 h, rt
リファレンス
Decatungstate Photocatalyzed Benzylation of Alkenes with Alkylaromatics
Qrareya, Hisham; et al, Advanced Synthesis & Catalysis, 2013, 355(14-15), 2891-2899

ごうせいかいろ 17

はんのうじょうけん
1.1 Catalysts: Methyl thiosalicylate ,  2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile Solvents: Dimethyl sulfoxide ;  5 h
リファレンス
Photoinduced hydrocarboxylation via thiol-catalyzed delivery of formate across alkenes
Alektiar, Sara N.; et al, ChemRxiv, 2021, 1, 1-8

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  rt → reflux; 8 h, reflux; reflux → rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  rt → reflux; 2 h, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt; 0.5 h, cooled; heated; 2 h, 165 - 170 °C; 170 °C → 100 °C
2.3 Reagents: Water ;  < 100 °C; reflux; 0.5 h, cooled
リファレンス
Synthesis of mitiglinide
Huang, Wei; et al, Zhongguo Yiyao Gongye Zazhi, 2005, 36(5), 257-259

2-Benzylsuccinic acid Raw materials

2-Benzylsuccinic acid Preparation Products

2-Benzylsuccinic acid 関連文献

2-Benzylsuccinic acidに関する追加情報

Professional Introduction to 2-Benzylsuccinic Acid (CAS No. 884-33-3)

2-Benzylsuccinic acid, with the chemical formula C10H10O4, is a significant compound in the field of organic chemistry and pharmaceutical research. Its CAS number, CAS No. 884-33-3, uniquely identifies it in scientific literature and industrial applications. This compound has garnered attention due to its versatile structural properties and potential applications in drug development, material science, and biochemical studies.

The molecular structure of 2-Benzylsuccinic acid consists of a succinic acid backbone with a benzyl group attached to one of its carboxyl groups. This unique arrangement imparts distinct chemical reactivity, making it a valuable intermediate in synthetic chemistry. The presence of both carboxyl groups allows for further functionalization, enabling the creation of more complex molecules. These characteristics have positioned 2-Benzylsuccinic acid as a key building block in the synthesis of various pharmacologically active compounds.

In recent years, research on 2-Benzylsuccinic acid has expanded significantly, particularly in the realm of medicinal chemistry. Its derivatives have been explored for their potential therapeutic effects, including anti-inflammatory, analgesic, and antioxidant properties. For instance, studies have demonstrated that certain modifications of the benzylsuccinic acid scaffold can enhance binding affinity to biological targets, making them promising candidates for drug development.

One of the most intriguing aspects of 2-Benzylsuccinic acid is its role in the synthesis of chiral compounds. The benzyl group introduces steric hindrance and electronic effects that can influence the stereochemistry of reactions involving this molecule. This property is particularly valuable in pharmaceuticals, where enantiomeric purity is crucial for efficacy and safety. Researchers have leveraged these characteristics to develop asymmetric synthesis protocols that yield enantiomerically pure derivatives with high yields.

The applications of 2-Benzylsuccinic acid extend beyond pharmaceuticals into materials science. Its ability to form stable complexes with metals has led to investigations into its use as a ligand in catalysis and as a component in metal-organic frameworks (MOFs). These frameworks have potential applications in gas storage, separation technologies, and even as sensors for environmental monitoring.

In academic research, 2-Benzylsuccinic acid has been utilized as a model compound to study reaction mechanisms and develop new synthetic methodologies. Its reactivity under various conditions has provided insights into transition metal-catalyzed reactions and organocatalytic processes. Such studies contribute to the broader understanding of organic transformations and lay the groundwork for more efficient synthetic routes.

The industrial production of 2-Benzylsuccinic acid has also seen advancements, with processes being optimized for scalability and sustainability. Green chemistry principles have been applied to minimize waste and reduce energy consumption during synthesis. These efforts align with global trends toward environmentally responsible manufacturing practices.

The future prospects for 2-Benzylsuccinic acid are promising, with ongoing research exploring new derivatives and applications. As computational chemistry techniques advance, virtual screening methods are being employed to identify novel analogs with enhanced properties. This interdisciplinary approach combines experimental chemistry with computational modeling to accelerate the discovery process.

In conclusion, 2-Benzylsuccinic acid (CAS No. 884-33-3) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it an invaluable intermediate in pharmaceutical synthesis, while its role in materials science continues to be explored. As research progresses, the applications and understanding of this compound are expected to expand further, contributing to advancements in medicine and technology.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:884-33-3)2-Benzylsuccinic acid
A842582
清らかである:99%
はかる:5g
価格 ($):228.0